
2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic organic compound with a complex structure that holds potential for various scientific and industrial applications. This compound features both quinazolinone and triazole moieties, known for their biological and chemical versatility.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of 4-oxoquinazoline derivatives with 1-(pyridin-3-yl)-1H-1,2,3-triazole.
One common method is:
Synthesis of 4-oxoquinazoline: Starting from anthranilic acid, the preparation involves acylation followed by cyclization and oxidation steps to produce 4-oxoquinazoline.
Preparation of 1-(pyridin-3-yl)-1H-1,2,3-triazole: This is achieved through a Huisgen cycloaddition reaction, where an azide and an alkyne undergo cyclization.
Condensation Reaction: The final step involves the reaction of 4-oxoquinazoline with 1-(pyridin-3-yl)-1H-1,2,3-triazole in the presence of a suitable coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production methods can leverage optimized conditions for scale-up, often employing automated synthesizers and continuous flow reactors to enhance yield and purity. Reaction conditions are carefully controlled to ensure reproducibility and minimize side reactions.
Types of Reactions
This compound undergoes various chemical reactions such as:
Oxidation: Oxidative transformations can modify the quinazoline ring or triazole moiety.
Reduction: Reduction reactions may target the oxo group on the quinazoline ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce functional groups onto the quinazoline and triazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Electrophiles or nucleophiles such as alkyl halides or amines, often in the presence of bases or acids.
Major Products
Reactions typically yield modified derivatives with enhanced or altered biological activity, potentially useful for drug development and material science.
Chemistry
In chemistry, the compound is used as a precursor for synthesizing more complex molecules. Its structure allows for derivatization, making it a versatile intermediate.
Biology
Biologically, it shows promise as a pharmacophore in drug discovery. Compounds containing quinazoline and triazole rings are known for their antimicrobial, antitumor, and anti-inflammatory properties.
Medicine
In medical research, it’s explored for its potential as a lead compound in developing new therapeutics for diseases like cancer, due to its ability to interfere with specific biological pathways.
Industry
Industrially, it can be utilized in the development of advanced materials and as a catalyst or ligand in organic synthesis reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets.
Molecular Targets and Pathways
Kinase Inhibition: : The quinazoline moiety is known for inhibiting tyrosine kinases, impacting cell signaling pathways.
DNA Intercalation: : The triazole ring can intercalate into DNA, disrupting replication and transcription processes.
Similar Compounds
Compounds such as:
4-oxoquinazolin-2-yl derivatives: : Show similar kinase inhibition.
1H-1,2,3-triazole-based compounds: : Known for diverse biological activities.
Uniqueness
The unique combination of quinazoline and triazole moieties in 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide offers a broad spectrum of activity and a foundation for the development of novel compounds with enhanced properties.
Hope this sparks your curiosity or helps with your research!
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2/c26-17(11-24-12-21-16-6-2-1-5-15(16)18(24)27)20-8-13-10-25(23-22-13)14-4-3-7-19-9-14/h1-7,9-10,12H,8,11H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSXJAVBLCVPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
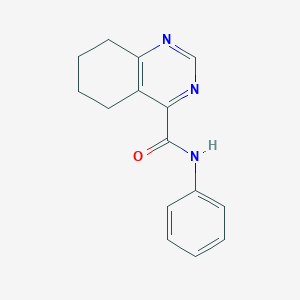
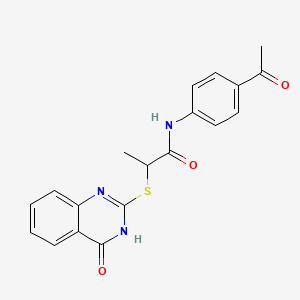
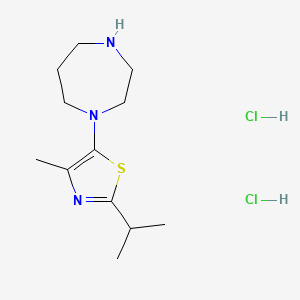
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
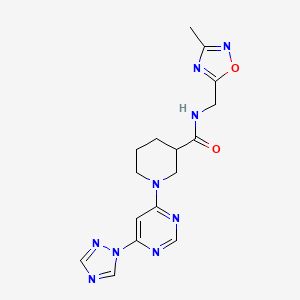
![(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2953800.png)
![2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2953801.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluoro-3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2953804.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953806.png)
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2953807.png)
![3,4-dimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2953812.png)
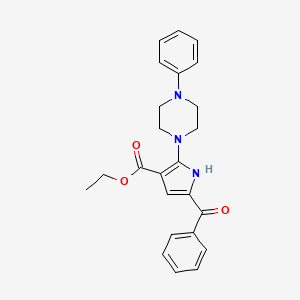
![3-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B2953815.png)
